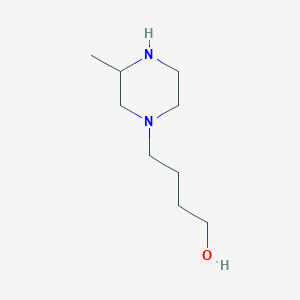
4-(3-Methylpiperazin-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylpiperazin-1-yl)butan-1-ol is a chemical compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperazin-1-yl)butan-1-ol typically involves the reaction of 3-methylpiperazine with 4-chlorobutan-1-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(3-Methylpiperazin-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Methylpiperazin-1-yl)butan-2-one.
Reduction: Formation of 4-(3-Methylpiperazin-1-yl)butan-1-amine.
Substitution: Formation of 4-(3-Methylpiperazin-1-yl)butyl chloride or 4-(3-Methylpiperazin-1-yl)butyl bromide.
科学研究应用
4-(3-Methylpiperazin-1-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Methylpiperazin-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may influence neurotransmitter systems or enzyme activity, resulting in therapeutic or biochemical outcomes.
相似化合物的比较
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
- 4-(4-Chlorophenyl)butan-1-ol
Uniqueness
4-(3-Methylpiperazin-1-yl)butan-1-ol is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
属性
CAS 编号 |
5472-83-3 |
|---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC 名称 |
4-(3-methylpiperazin-1-yl)butan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-9-8-11(6-4-10-9)5-2-3-7-12/h9-10,12H,2-8H2,1H3 |
InChI 键 |
DPMFTRUVUIADNU-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




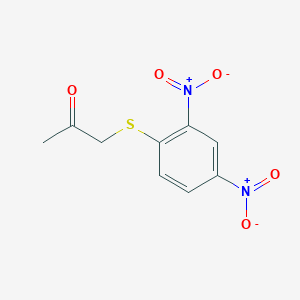
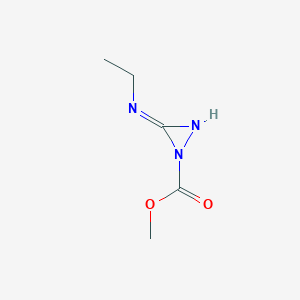
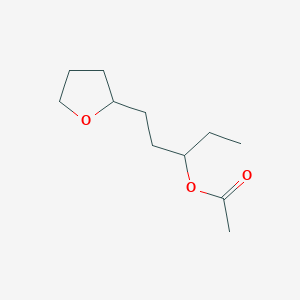
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

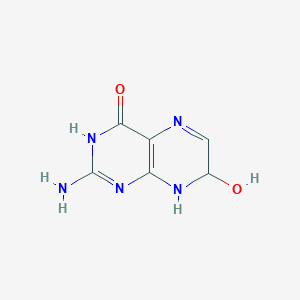
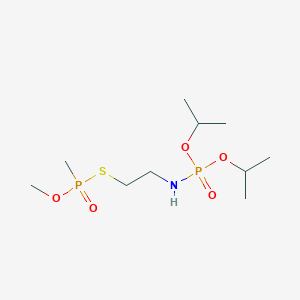


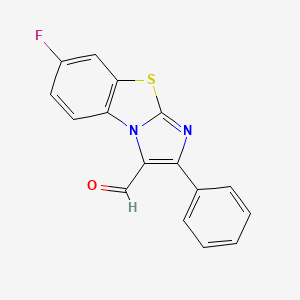
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
